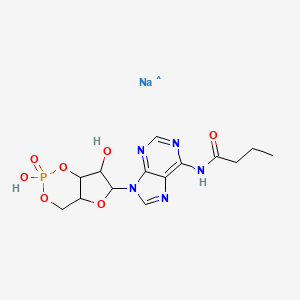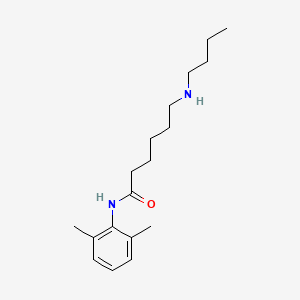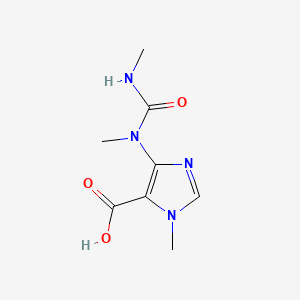
Doxylamine Di-N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxylamine Di-N-Oxide, also known as Doxylamine N, N’-Dioxide, is an impurity of Doxylamine . It has a molecular formula of C17H22N2O3 and a molecular weight of 302.37 .
Molecular Structure Analysis
The molecular structure of Doxylamine Di-N-Oxide consists of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .Physical And Chemical Properties Analysis
Doxylamine Di-N-Oxide is a solid compound with a pale beige color . It is slightly soluble in chloroform and methanol . The compound is hygroscopic and should be stored in a freezer under an inert atmosphere .Aplicaciones Científicas De Investigación
Forensic Analysis and Hair Treatment : Doxylamine and its metabolite, Doxylamine-N-oxide, have been evaluated for incorporation into human hair, particularly in the context of forensic analysis. This study also assessed the impact of hair treatment, like oxidative dying, on these substances. The findings revealed that oxidative hair dying can increase the concentration of the metabolite in hair strands (Fernández, Wille, & Samyn, 2022).
Metabolic Characterization : Doxylamine N-oxide and other metabolites have been characterized using thermospray mass spectrometry. This research contributed to understanding the metabolic pathways and fragmentation patterns of these compounds (Korfmacher, Holder, Betowski, & Mitchum, 1988).
Pharmacokinetics in Animals : The metabolic fate of Doxylamine was studied in rhesus monkeys, providing insight into the urinary and plasma metabolic profiles. This research is significant for understanding how Doxylamine is metabolized in primate models (Slikker et al., 1986).
Identification of Urinary Metabolites : In another study, the identification of Doxylamine and its metabolites in rhesus monkey urine was achieved through the use of mass spectrometry and chemical derivatization techniques (Holder et al., 1985).
Toxicology and Forensic Science : Doxylamine, an antihistamine, has been studied in the context of lethal intoxications, specifically examining its concentrations in blood and organs. This is relevant for forensic investigations of doxylamine poisoning cases (Bockholdt, Klug, & Schneider, 2001).
Pharmaceutical Formulations : The formulation and evaluation of Doxylamine Succinate in fast dissolving buccal films have been studied. This research is crucial for developing new drug delivery methods for Doxylamine (Vidyadhara, 2016).
Mecanismo De Acción
Target of Action
Doxylamine Di-N-Oxide, also known as Doxylamine dioxide, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, cognition, and mood .
Mode of Action
Doxylamine Di-N-Oxide acts by competitively inhibiting histamine at H1 receptors . It also has substantial sedative and anticholinergic effects . This interaction with its targets results in a decrease in allergic reactions and an increase in sedative effects .
Biochemical Pathways
The biochemical pathways affected by Doxylamine Di-N-Oxide involve the inhibition of histamine, which is a key mediator of allergic reactions . This inhibition disrupts the normal functioning of these pathways, leading to a decrease in allergic symptoms . Additionally, Doxylamine Di-N-Oxide appears to inhibit bacterial growth by binding to the bacterial enzyme dihydropteroate synthase, which is involved in folate synthesis .
Pharmacokinetics
The pharmacokinetics of Doxylamine Di-N-Oxide involve its absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability of Doxylamine is around 24.7% . It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The elimination half-life of Doxylamine is between 10-12 hours , and it is excreted 60% in the urine and 40% in feces .
Result of Action
The molecular and cellular effects of Doxylamine Di-N-Oxide’s action include a decrease in allergic reactions due to the inhibition of histamine at H1 receptors . Its sedative effects are due to its anticholinergic activity . Furthermore, it has been suggested that Doxylamine Di-N-Oxide could impede the entry of the SARS-CoV-2 spike protein into human cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Doxylamine Di-N-Oxide. For instance, exposure to certain pathological agents or toxic chemicals could potentially affect the drug’s effectiveness . .
Propiedades
IUPAC Name |
N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(15-9-5-4-6-10-15,22-14-13-19(2,3)21)16-11-7-8-12-18(16)20/h4-12H,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBZZLLRVCOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCC[N+](C)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxylamine Di-N-Oxide | |
CAS RN |
105176-70-3 |
Source


|
| Record name | Doxylamine dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105176703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXYLAMINE DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSB0Z06TOK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

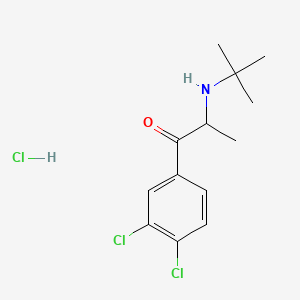

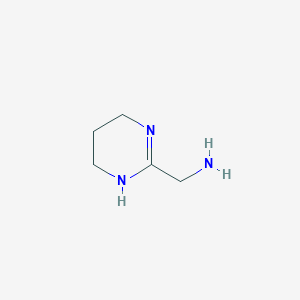
![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)
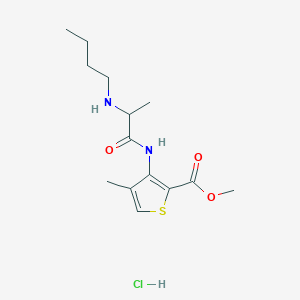


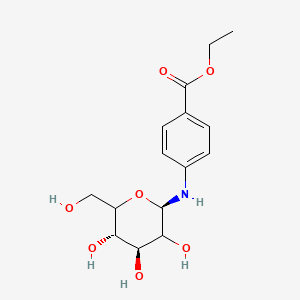
![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
